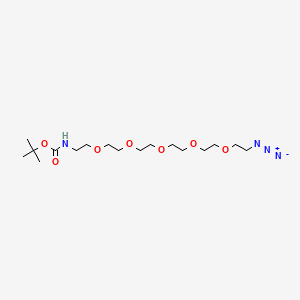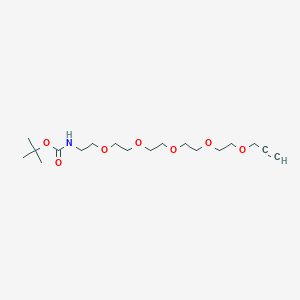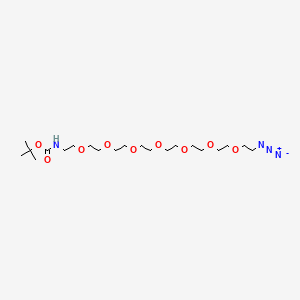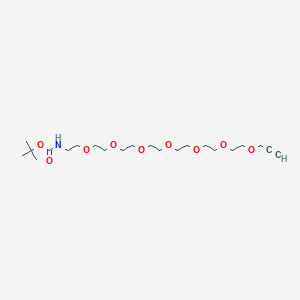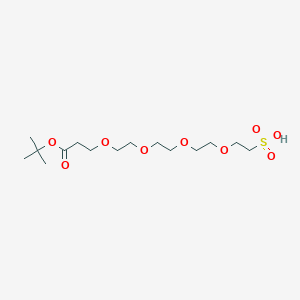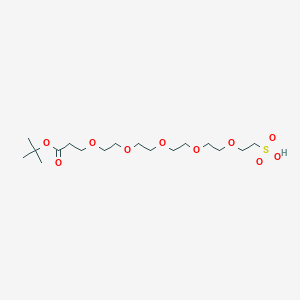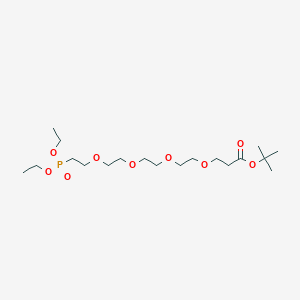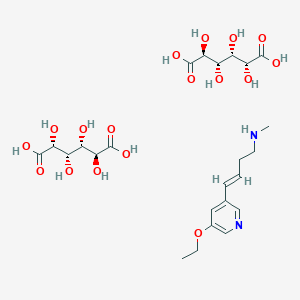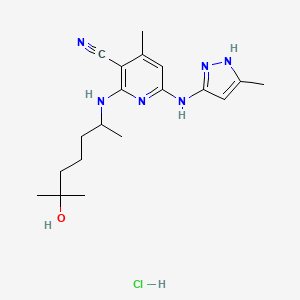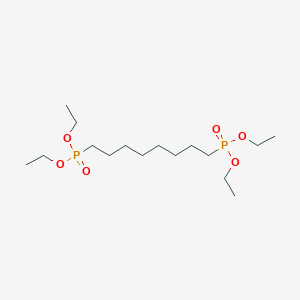
Tetraethyl octane-1,8-diylbis(phosphonate)
Overview
Description
Tetraethyl octane-1,8-diylbis(phosphonate) is an alkyl chain-based PROTAC linker . It can be used in the synthesis of PROTACs . The compound is intended for research use only .
Synthesis Analysis
The compound is used as a linker in the synthesis of PROTACs . PROTACs contain two different ligands connected by a linker; one is a ligand for an E3 ubiquitin ligase and the other is for the target protein .Molecular Structure Analysis
The molecular formula of Tetraethyl octane-1,8-diylbis(phosphonate) is C16H36O6P2 . It has a molecular weight of 386.4 .Chemical Reactions Analysis
As a PROTAC linker, Tetraethyl octane-1,8-diylbis(phosphonate) is involved in the formation of PROTACs . These molecules exploit the intracellular ubiquitin-proteasome system to selectively degrade target proteins .Physical And Chemical Properties Analysis
The molecular formula of Tetraethyl octane-1,8-diylbis(phosphonate) is C16H36O6P2 . It has a molecular weight of 386.4 .Scientific Research Applications
. This makes it suitable for precision experiments in identifying and quantifying proteins, understanding their modifications, and determining their expression levels in different biological contexts.
Bio-conjugation
This compound serves as a non-cleavable linker in bio-conjugation processes. It contains ester groups that facilitate the attachment of various biomolecules without breaking down under physiological conditions. This application is crucial for developing targeted drug delivery systems and for attaching drugs to antibodies or other targeting agents .
PROTAC Synthesis
In the field of targeted protein degradation, Tetraethyl octane-1,8-diylbis(phosphonate) is used as an alkyl chain-based PROTAC (PROteolysis TArgeting Chimera) linker. PROTACs are bifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to its ubiquitination and subsequent degradation by the proteasome . This application is significant in drug development, especially for diseases where protein overexpression is a factor.
Mechanism of Action
Target of Action
Tetraethyl octane-1,8-diylbis(phosphonate) is primarily used as a non-cleavable linker for bio-conjugation . It contains two COOR/Ester groups that serve as the functional groups for the conjugation process .
Mode of Action
As a linker, Tetraethyl octane-1,8-diylbis(phosphonate) facilitates the attachment of various bioactive molecules to specific targets. The COOR/Ester groups in the compound interact with the target molecules, forming a stable bond that is resistant to cleavage .
Future Directions
The future directions of Tetraethyl octane-1,8-diylbis(phosphonate) research are likely to continue focusing on its role as a linker in the synthesis of PROTACs . As our understanding of the ubiquitin-proteasome system and its role in protein degradation continues to grow, the use of Tetraethyl octane-1,8-diylbis(phosphonate) and other similar compounds in the development of new PROTACs is likely to expand .
properties
IUPAC Name |
1,8-bis(diethoxyphosphoryl)octane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H36O6P2/c1-5-19-23(17,20-6-2)15-13-11-9-10-12-14-16-24(18,21-7-3)22-8-4/h5-16H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BEWTYNZLBMSWOS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOP(=O)(CCCCCCCCP(=O)(OCC)OCC)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H36O6P2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.40 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tetraethyl octane-1,8-diylbis(phosphonate) | |
CAS RN |
5943-61-3 | |
| Record name | Tetraethyl 1,8-octanediphosphonate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



